N-(4,4-Diethoxybutyl)acetamide molecular weight and solubility profile
N-(4,4-Diethoxybutyl)acetamide molecular weight and solubility profile
Title: N-(4,4-Diethoxybutyl)acetamide: Structural Mechanics, Solubility Profiling, and Synthetic Applications
Executive Summary N-(4,4-Diethoxybutyl)acetamide (CAS: 68029-07-2) is a highly versatile, bifunctional aliphatic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring an N-acetylated amine and a diethyl acetal-protected aldehyde, this molecule serves as a stable precursor for generating reactive electrophiles and nucleophiles under controlled conditions. This technical guide elucidates its physicochemical properties, solubility thermodynamics, and provides validated experimental protocols for its application in drug discovery pipelines.
Structural Mechanics and Physicochemical Profiling
The molecular architecture of N-(4,4-Diethoxybutyl)acetamide (C10H21NO3) is engineered for orthogonal reactivity. The terminal aldehyde is masked as a diethyl acetal, rendering it inert to strong bases, nucleophiles, and hydridic reducing agents. Conversely, the primary amine is protected as an acetamide, which dampens its nucleophilicity and prevents premature intra- or intermolecular side reactions[1].
The strategic placement of these protecting groups allows chemists to selectively unveil either the electrophilic aldehyde (via acidic hydrolysis) or the nucleophilic amine (via harsh basic or acidic amide cleavage) to drive complex cyclizations, such as the synthesis of functionalized 1,3-dioxanes or pyrrolidines[2].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 203.28 g/mol [3] | Low molecular weight facilitates high atom economy in multi-step syntheses. |
| Boiling Point | 115-118 °C (at 0.03 Torr)[4] | High boiling point necessitates vacuum distillation for purification, preventing thermal degradation. |
| Density | 0.955 ± 0.06 g/cm³[4] | Slightly less dense than water; relevant for biphasic extraction protocols. |
| pKa (Predicted) | 16.46 ± 0.46[4] | The amide proton is weakly acidic, requiring very strong bases (e.g., NaH) for N-alkylation. |
Solubility Thermodynamics and Partitioning
Understanding the solubility profile of N-(4,4-Diethoxybutyl)acetamide is critical for optimizing reaction solvents and extraction workflows. The molecule exhibits amphiphilic characteristics: the butyl chain and the ethyl groups of the acetal impart lipophilicity, while the amide nitrogen and oxygen atoms serve as potent hydrogen bond donors and acceptors.
Table 2: Empirical Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Dichloromethane | High | Strong dipole-dipole interactions with the amide carbonyl; ideal for N-alkylation reactions. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with both the acetal oxygens and the amide moiety. |
| Non-Polar | Benzene, Diethyl Ether | Moderate to High | The hydrophobic butyl and ethyl chains solvate well in non-polar media[5]. |
| Aqueous | Water, Aqueous Buffers | Low to Moderate | Hydrophobic bulk dominates, though the amide allows for partial aqueous solubility. |
Experimental Workflows & Protocols
As a foundational rule in application science, protocols must not merely be a sequence of steps, but a self-validating system where each physical action is grounded in thermodynamic or kinetic principles.
Protocol 1: Thermodynamic Solubility and LogP Determination (Shake-Flask Method) To accurately determine the partition coefficient (LogP) of N-(4,4-Diethoxybutyl)acetamide, we employ a modified, self-validating shake-flask methodology.
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Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water with each other for 24 hours prior to the experiment.
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Causality: This prevents solvent volume shifts during the actual partitioning phase, which would otherwise alter the concentration calculations and skew the LogP value.
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Analyte Introduction: Dissolve 10 mg of N-(4,4-Diethoxybutyl)acetamide in 10 mL of the octanol-rich phase.
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Equilibration: Combine 5 mL of the spiked octanol phase with 5 mL of the aqueous phase in a borosilicate glass vial. Shake at 25°C at 200 RPM for 24 hours.
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Causality: A 24-hour window ensures true thermodynamic equilibrium is reached across the phase boundary, rather than capturing an inaccurate kinetic snapshot.
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Centrifugation (Critical Step): Centrifuge the mixture at 4,000 x g for 15 minutes.
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Causality: Mechanical shaking generates micro-emulsions (microscopic droplets of octanol suspended in water and vice versa). Centrifugation physically disrupts these emulsions; failing to do so artificially inflates the aqueous concentration reading.
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Quantification & Self-Validation: Extract aliquots from both phases using a gas-tight syringe. Quantify via LC-MS.
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Validation Check: Calculate the mass balance. The total mass quantified in both phases must equal the initial 10 mg (±5%). A deviation indicates precipitation or adsorption to the glass vial, invalidating the run and requiring protocol adjustment.
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Protocol 2: Acid-Catalyzed Acetal Deprotection This protocol outlines the selective removal of the diethoxy acetal to liberate the reactive aldehyde, a common step prior to cyclization or reductive amination[2].
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Solvent System: Dissolve 5 mmol of N-(4,4-Diethoxybutyl)acetamide in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl.
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Reaction Dynamics: Stir vigorously at room temperature for 2-4 hours.
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Causality: The biphasic/miscible nature of THF/water ensures the hydrophobic acetal is solvated while providing the hydronium ions necessary for the hydrolysis mechanism (protonation of the ethoxy oxygen, leaving group departure, and subsequent water attack).
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Quenching: Neutralize the reaction carefully with saturated aqueous NaHCO3 until CO2 evolution ceases.
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Causality: Immediate neutralization prevents the newly formed aliphatic aldehyde from undergoing acid-catalyzed self-aldol condensation.
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Extraction & Validation: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4.
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Validation Check: Analyze the crude mixture via TLC (Stain with 2,4-Dinitrophenylhydrazine). A bright yellow/orange spot confirms the presence of the liberated aldehyde, validating the deprotection step.
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Mechanistic Visualizations
Fig 1. Divergent deprotection pathways of N-(4,4-Diethoxybutyl)acetamide leading to cyclization.
Fig 2. Self-validating Shake-Flask workflow for precise thermodynamic LogP determination.
References
- Title: IL98454A - Dericatives of 2-aminoalkyl-5-arylalkyl-1,3-dioxanes Source: Google Patents URL
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Title: N-(4,4-diethoxybutyl)acetamide — Chemical Substance Information Source: NextSDS URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. IL98454A - Dericatives of 2-aminoalkyl-5-arylalkyl-1,3-dioxanes their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N-(4,4-diethoxybutyl)acetamide | 68029-07-2 [chemicalbook.com]
- 5. IL98454A - Dericatives of 2-aminoalkyl-5-arylalkyl-1,3-dioxanes their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
